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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-1-one

Cat. No.: B1344770

An In-Depth Technical Guide to Diazaspiro[4.5]decan-1-ones for Researchers

This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-1-one
and its closely related isomers, with a focus on their chemical identity, biological significance,
and potential as therapeutic agents. This document is intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for the hydrochloride salt of 2,7-
Diazaspiro[4.5]decan-1-one is:

Compound Name CAS Number

2,7-Diazaspiro[4.5]decan-1-one Hydrochloride 1187173-43-8

This identifier is crucial for unambiguous identification in procurement, regulatory submissions,
and scientific literature.[1][2]

Biological and Therapeutic Context

While specific research on the biological activity of 2,7-Diazaspiro[4.5]decan-1-one is limited
in the public domain, extensive research has been conducted on its isomer, 2,8-
Diazaspiro[4.5]decan-1-one, and its derivatives. These compounds have emerged as potent
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inhibitors of key enzymes in cellular signaling pathways, indicating the therapeutic potential of
the diazaspiro[4.5]decan-1-one scaffold.

Inhibition of RIPK1 Kinase and Necroptosis

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of
Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] RIPK1 is a critical mediator of necroptosis,
a form of programmed cell death implicated in various inflammatory diseases.[3][4] Inhibition of
RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

One notable derivative, compound 41, demonstrated significant inhibitory activity against
RIPK1 and a strong anti-necroptotic effect in cellular models.[3][4]

Dual Inhibition of TYK2/JAK1 Kinases in Inflammatory
Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual
inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are key
components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is
often dysregulated in autoimmune and inflammatory disorders, such as inflammatory bowel
disease.[5]

A lead compound from this series, compound 48, exhibited excellent potency for TYK2 and
JAK1, with significant selectivity over other JAK family kinases.[5] It also showed potent anti-
inflammatory effects in preclinical models of ulcerative colitis.[5]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro inhibitory activities of representative 2,8-
diazaspiro[4.5]decan-1-one derivatives.

Table 1: RIPK1 Kinase Inhibitory Activity

Compound Target ICs0 (M) Reference

41 RIPK1 92 [31[4]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/358812602_Discovery_of_novel_28-diazaspiro45decan-1-one_derivatives_as_potent_RIPK1_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/35228069/
https://www.researchgate.net/publication/358812602_Discovery_of_novel_28-diazaspiro45decan-1-one_derivatives_as_potent_RIPK1_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/35228069/
https://www.researchgate.net/publication/358812602_Discovery_of_novel_28-diazaspiro45decan-1-one_derivatives_as_potent_RIPK1_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/35228069/
https://pubmed.ncbi.nlm.nih.gov/35113547/
https://pubmed.ncbi.nlm.nih.gov/35113547/
https://pubmed.ncbi.nlm.nih.gov/35113547/
https://pubmed.ncbi.nlm.nih.gov/35113547/
https://www.researchgate.net/publication/358812602_Discovery_of_novel_28-diazaspiro45decan-1-one_derivatives_as_potent_RIPK1_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/35228069/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 2: TYK2/JAK Kinase Inhibitory Activity

Selectivity vs.

Compound Target ICso0 (NM) Reference
JAK2

48 TYK2 6 >23-fold [5]

JAK1 37 [5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings.
Below are representative protocols for the synthesis and evaluation of diazaspiro[4.5]decane
derivatives.

General Synthesis of Diazaspiro[4.5]decane Scaffolds

A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane
scaffolds with exocyclic double bonds. This method involves the palladium-catalyzed reaction
of unactivated yne-en-ynes with aryl halides.[6]

Materials:

Substituted aryl halide

Yne-en-yne substrate

Palladium(ll) acetate (Pd(OAc)z2)

Triphenylphosphine (PPhs)

Appropriate solvent (e.g., Toluene)

Base (e.g., K2COs)

Procedure:
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o To areaction vessel, add the aryl halide, yne-en-yne, Pd(OAc)z, PPhs, and base in the
chosen solvent.

e Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified
temperature for a set duration.

» Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature.
e Perform an aqueous workup, extracting the product into an organic solvent.

e Dry the organic layer over an anhydrous salt (e.g., Na2S0a), filter, and concentrate under
reduced pressure.

 Purify the crude product using silica gel column chromatography to yield the desired
diazaspiro[4.5]decane derivative.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical method for assessing the inhibitory activity of a compound
against a target kinase, such as RIPK1 or TYK2/JAKL1.

Materials:

e Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)

o Kinase substrate (e.g., a specific peptide or protein)

e Adenosine triphosphate (ATP)

e Test compound (e.g., diazaspiro[4.5]decan-1-one derivative)
o Assay buffer

o Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

» Microplate reader
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Procedure:

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In a microplate, add the kinase, the substrate, and the test compound at various
concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a
specified time (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.
This reagent measures the amount of ADP produced or the amount of phosphorylated
substrate.

Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to a
no-inhibitor control.

Determine the I1Cso value by fitting the concentration-response data to a sigmoidal dose-
response curve.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanisms of

action for 2,8-diazaspiro[4.5]decan-1-one derivatives.
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TYK2/JAK1-mediated signaling and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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